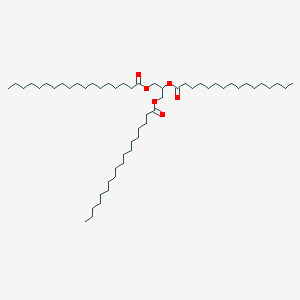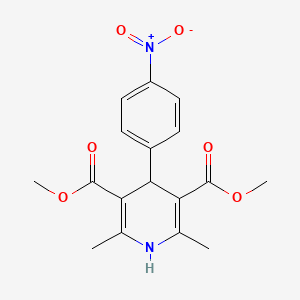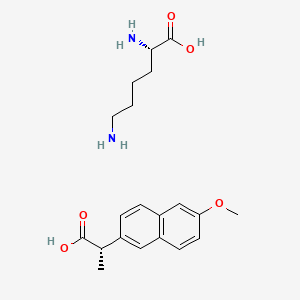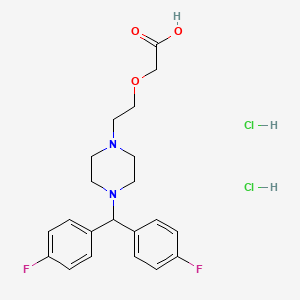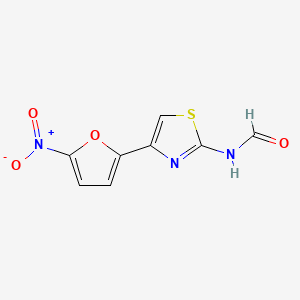
Fanft
描述
This compound is primarily recognized for its potent carcinogenic properties, particularly in inducing bladder cancer in various animal models such as rats, mice, and dogs . Fanft has been extensively studied in the context of chemical carcinogenesis and is used as a model compound for understanding the mechanisms of bladder cancer.
作用机制
Target of Action
Fanft, or N-[4-(5-nitro-2-furyl)-2-thiazolyl)formamide, primarily targets urothelial cells . These cells line the urinary bladder and are the primary site of action for this compound. The compound’s interaction with these cells is crucial in its role as a model compound for studying the pathogenesis of experimental bladder cancer .
Mode of Action
This compound interacts with its target cells, the urothelial cells, and undergoes metabolic transformations. One of the key metabolites formed is ANFT, or 2-amino-4-(5-nitro-2-furyl) thiazole . ANFT is considered the proximate carcinogen in this compound-induced bladder cancer . This is because the mutagenicity of urine from this compound-fed animals and the susceptibility of different species to this compound-induced urothelial cancer correlate with urinary levels of ANFT rather than this compound .
Biochemical Pathways
The biochemical pathways involved in this compound’s action are primarily related to its metabolism and disposition. This compound is metabolized in the body to form ANFT and other metabolites . This metabolism involves various enzymes, including peroxidases and the hydroperoxidase activity of prostaglandin H synthase (PHS) . The arachidonic acid cascade is also implicated in the process .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is metabolized in the body to form ANFT and other metabolites . The metabolism and disposition of both this compound and ANFT have been evaluated . Interestingly, dietary this compound is more carcinogenic than dietary ANFT , indicating the importance of metabolic transformations in its action.
Result of Action
The primary result of this compound’s action is the induction of bladder cancer. This compound induces bladder cancer in rat, mouse, hamster, and dog with similar results observed in males and females . The bladder neoplasia induced by this compound in susceptible species has histologic characteristics similar to those reported for humans, with most tumors being transitional cell carcinomas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the duration of exposure to a given dose of this compound and the dose administered can affect the incidence of this compound-induced bladder cancer . Furthermore, the species and tissue specificity of this compound’s action can be determined by unique endogenous patterns of metabolism and disposition of aromatic and heterocyclic amines .
生化分析
Biochemical Properties
Fanft plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which metabolize this compound into reactive intermediates. These intermediates can form adducts with DNA, leading to mutations and cancer development. Additionally, this compound interacts with peroxidases, including the hydroperoxidase activity of prostaglandin H synthase, which further contributes to its carcinogenic potential .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In urothelial cells, this compound induces DNA damage and mutations, leading to uncontrolled cell proliferation and tumor formation. It also affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, further promoting carcinogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism by cytochrome P450 enzymes into reactive intermediates that bind to DNA and form adducts. These DNA adducts cause mutations and initiate the carcinogenic process. This compound also inhibits DNA repair enzymes, leading to the accumulation of DNA damage. Additionally, it activates signaling pathways that promote cell proliferation and survival, contributing to tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound is metabolized into reactive intermediates that cause DNA damage. Over time, the accumulation of DNA adducts leads to mutations and cancer development. This compound is relatively stable, but its metabolites can degrade, affecting its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound results in sustained DNA damage and increased cancer risk .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound induces DNA damage and mutations without causing significant toxicity. At high doses, this compound can cause severe toxicity and adverse effects, including liver and kidney damage. Threshold effects have been observed, where a certain dose is required to initiate carcinogenesis. Studies have shown that the carcinogenic potential of this compound is dose-dependent, with higher doses leading to increased cancer risk .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound into reactive intermediates that can form DNA adducts. Additionally, this compound affects the metabolic flux of other compounds by inhibiting or activating various enzymes. It also influences metabolite levels, leading to changes in cellular metabolism and contributing to its carcinogenic potential .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, this compound can accumulate in specific compartments, such as the nucleus, where it exerts its effects on DNA. The localization and accumulation of this compound within cells are crucial for its carcinogenic activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and forms adducts. It can also be found in other cellular compartments, such as the cytoplasm and mitochondria, where it affects various cellular processes. Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, influencing its carcinogenic potential .
准备方法
Synthetic Routes and Reaction Conditions
Fanft can be synthesized through a multi-step process involving the reaction of 2-amino-4-(5-nitro-2-furyl)thiazole with formic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the formamide derivative . The reaction conditions must be carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired product quality. The industrial production methods are designed to optimize yield and minimize the formation of by-products .
化学反应分析
Types of Reactions
Fanft undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites, including N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide oxide.
Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.
Substitution: This compound can undergo substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted thiazole compounds .
科学研究应用
Fanft is widely used in scientific research, particularly in the study of chemical carcinogenesis. Its applications include:
Chemistry: this compound serves as a model compound for studying the reactivity of nitrofuran derivatives.
Biology: It is used to investigate the biological effects of nitrofuran compounds on cellular processes.
Medicine: this compound is employed in research to understand the mechanisms of bladder cancer and to develop potential therapeutic strategies.
Industry: The compound is used in the development of chemical safety protocols and in the testing of new chemical entities for carcinogenic potential .
相似化合物的比较
Fanft is compared with other nitrofuran derivatives such as 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT). While both compounds are potent carcinogens, this compound is more effective in inducing bladder cancer due to its higher reactivity and ability to form DNA adducts. Similar compounds include:
- 2-Amino-4-(5-nitro-2-furyl)thiazole (ANFT)
- Nitrofurantoin
- Furazolidone
This compound’s uniqueness lies in its specific reactivity and the detailed understanding of its carcinogenic mechanisms, making it a valuable tool in cancer research .
属性
IUPAC Name |
N-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4S/c12-4-9-8-10-5(3-16-8)6-1-2-7(15-6)11(13)14/h1-4H,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBWQLJJMGJREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4S | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020953 | |
| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-(4-(5-nitro-2-furyl)thiazoyl)formamide appears as dark yellow powder or gold solid. (NTP, 1992) | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
24554-26-5 | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24554-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FANFT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024554265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FANFT | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(5-Nitro-2-furyl)-2-thiazolyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANFT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N99PZG62O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
549.5 to 562.1 °F (NTP, 1992) | |
| Record name | N-(4-(5-NITRO-2-FURYL)THIAZOYL)FORMAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20775 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methoxyphenol](/img/structure/B1219297.png)





